Carboxyamidotriazole orotate

Übersicht

Beschreibung

Carboxyamidotriazole Orotate is a novel compound that has garnered significant attention in the field of cancer research. It is the orotate salt form of Carboxyamidotriazole, an orally bioavailable small molecule known for its anti-tumor, anti-inflammatory, and anti-angiogenic properties . This compound has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and modulate calcium-dependent signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carboxyamidotriazol-Orotat wird durch Reaktion von Carboxyamidotriazol mit Orotsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von Carboxyamidotriazol in einem geeigneten Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), und die anschließende Zugabe von Orotsäure. Die Mischung wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Carboxyamidotriazol-Orotat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: Carboxyamidotriazol-Orotat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Carboxyamidotriazol-Orotat kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion reduzierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Carboxyamidotriazol-Orotat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Carboxyamidotriazol-Orotat übt seine Wirkung aus, indem es nicht-spannungsabhängige Calciumkanäle und calciumkanalvermittelte Signalwege hemmt. Diese Hemmung stört calciumabhängige Prozesse, die für die Zellproliferation und Angiogenese essentiell sind. Die Verbindung moduliert auch mehrere Tyrosinkinase-Signalwege, was zu ihrer Antitumoraktivität beiträgt . Molekulare Ziele umfassen den vaskulären Endothelwachstumsfaktor (VEGF) und andere Schlüsselproteine, die am Tumorwachstum und -überleben beteiligt sind .

Ähnliche Verbindungen:

Carboxyamidotriazol: Die Stammverbindung von Carboxyamidotriazol-Orotat, bekannt für ihre Antitumoreigenschaften, aber mit begrenzter oraler Bioverfügbarkeit.

Einzigartigkeit: Carboxyamidotriazol-Orotat zeichnet sich durch seine verbesserte orale Bioverfügbarkeit und geringere Toxizität im Vergleich zu Carboxyamidotriazol aus. Seine Fähigkeit, mehrere Signalwege zu modulieren, und seine Wirksamkeit in verschiedenen Krebsmodellen unterstreichen sein Potenzial als vielseitiger therapeutischer Wirkstoff .

Wirkmechanismus

Carboxyamidotriazole Orotate exerts its effects by inhibiting non-voltage-operated calcium channels and calcium channel-mediated signaling pathways. This inhibition disrupts calcium-dependent processes essential for cell proliferation and angiogenesis. The compound also modulates multiple tyrosine kinase signaling pathways, contributing to its anti-tumor activity . Molecular targets include vascular endothelial growth factor (VEGF) and other key proteins involved in tumor growth and survival .

Vergleich Mit ähnlichen Verbindungen

Carboxyamidotriazole: The parent compound of Carboxyamidotriazole Orotate, known for its anti-tumor properties but with limited oral bioavailability.

Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to Carboxyamidotriazole. Its ability to modulate multiple signaling pathways and its effectiveness in various cancer models highlight its potential as a versatile therapeutic agent .

Biologische Aktivität

Carboxyamidotriazole orotate (CTO) is an innovative compound derived from carboxyamidotriazole (CAI), designed to enhance bioavailability and therapeutic efficacy while minimizing toxicity. This article delves into the biological activity of CTO, focusing on its mechanisms, preclinical and clinical findings, and its potential as an anticancer agent.

CTO functions primarily as an inhibitor of non-voltage-dependent calcium channels. By modulating calcium signaling pathways, it affects various receptor-mediated processes critical for tumor growth and angiogenesis. Key mechanisms include:

- Inhibition of Tyrosine Kinase Signaling : CTO disrupts multiple signaling pathways, including EGFR, MEK, RAS, and VEGF, which are vital for cancer cell proliferation and survival .

- Anti-Angiogenic Properties : It reduces endothelial cell proliferation and diminishes vascular endothelial growth factor (VEGF) expression, which is crucial for tumor vascularization .

- Augmentation of Apoptosis : CTO has been shown to decrease cell viability and promote apoptosis in resistant cancer cell lines by down-regulating the Bcr-Abl protein and inhibiting various phosphorylation events .

Efficacy in Cancer Models

CTO has demonstrated significant antitumor activity in various preclinical models:

- In chronic myeloid leukemia (CML) xenograft models, CTO increased survival rates by inhibiting exosome-induced angiogenesis and promoting apoptosis in resistant CML cells .

- Studies indicate that CTO effectively targets both cancer cells and the tumor microenvironment, suggesting its dual role in cancer therapy .

Pharmacokinetics

CTO exhibits favorable pharmacokinetic properties:

- Bioavailability : Compared to CAI, CTO shows increased oral bioavailability and higher plasma concentrations without a corresponding increase in toxicity .

- Dosing Studies : In a Phase I trial, steady-state plasma levels were achieved within 12 days, with Cmax ranging from 636 ng/ml to 4870 ng/ml depending on the dosage .

Phase I Trials

In a Phase I clinical trial involving patients with advanced solid tumors, CTO was administered at escalating doses. Key findings included:

- Safety Profile : The most common treatment-related adverse events were grade 1/2 fatigue (51.8%), nausea (40.7%), and constipation (40.7%). No dose-limiting toxicities were reported at doses up to 481 mg/m² .

- Efficacy in Glioblastoma : A combination of CTO with temozolomide showed promising results in patients with glioblastoma or anaplastic gliomas. The 2-year progression-free survival rate was reported at 35%, with no significant increase in severe adverse effects compared to historical controls .

Chronic Myeloid Leukemia (CML)

In a study involving imatinib-resistant CML cell lines:

- CTO administration resulted in a significant reduction in cell viability and promoted apoptosis through the modulation of critical signaling pathways such as Bcr-Abl and ERK1/2 phosphorylation .

Glioblastoma Multiforme (GBM)

A recent trial combining CTO with temozolomide yielded:

Eigenschaften

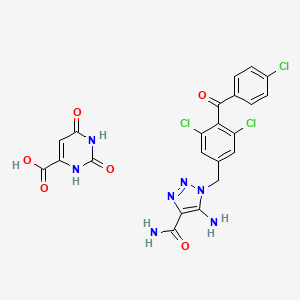

IUPAC Name |

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWOBDDXRRBONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187739-60-2 | |

| Record name | Carboxyamidotriazole orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.